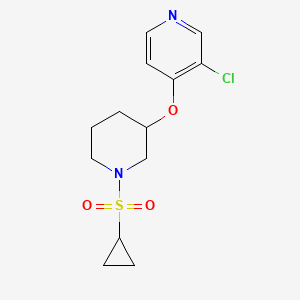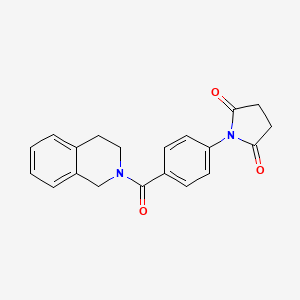
1-(4-(1,2,3,4-Tetrahydroisoquinolina-2-carbonil)fenil)pirrolidina-2,5-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione is a complex organic compound that features a tetrahydroisoquinoline moiety linked to a pyrrolidine-2,5-dione structure through a phenyl ring
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it serves as a probe to study the function of tetrahydroisoquinoline derivatives in biological systems.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
Target of Action
Tetrahydroisoquinolines are known to have diverse biological activities and can act as precursors for various alkaloids . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For tetrahydroisoquinolines, the mode of action can vary widely depending on the specific derivative .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of 1,2,3,4-tetrahydroisoquinoline, which is then acylated with 4-bromobenzoyl chloride to form 4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl bromide. This intermediate is then subjected to a nucleophilic substitution reaction with pyrrolidine-2,5-dione under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: A simpler analog that lacks the pyrrolidine-2,5-dione moiety.
Isoquinoline: The fully aromatic version of tetrahydroisoquinoline.
Pyrrolidine-2,5-dione derivatives: Compounds that share the pyrrolidine-2,5-dione structure but differ in the substituents attached to the phenyl ring.
Uniqueness: 1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione is unique due to its combination of the tetrahydroisoquinoline and pyrrolidine-2,5-dione moieties, which confer distinct chemical and biological properties not found in simpler analogs. This structural complexity allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.
Propiedades
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-18-9-10-19(24)22(18)17-7-5-15(6-8-17)20(25)21-12-11-14-3-1-2-4-16(14)13-21/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTGNUPWGQJXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
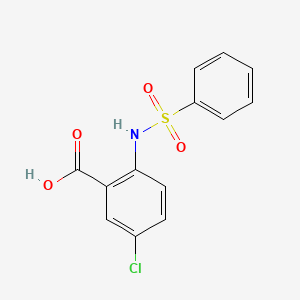

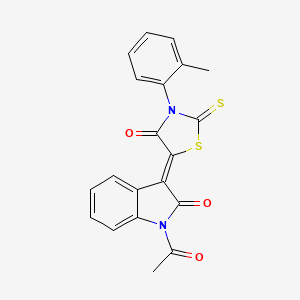
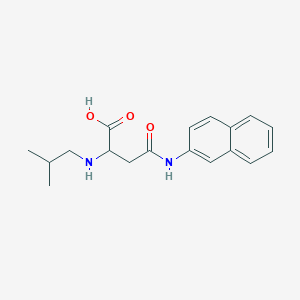
![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2585904.png)
![1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2585905.png)
![5-bromo-N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2585906.png)
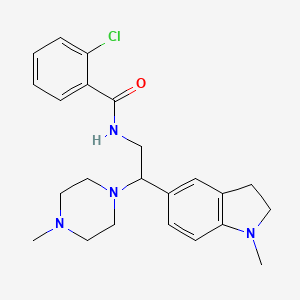
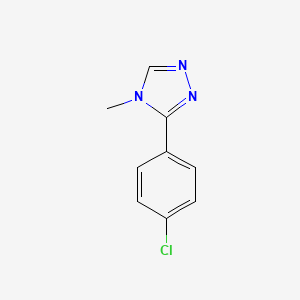
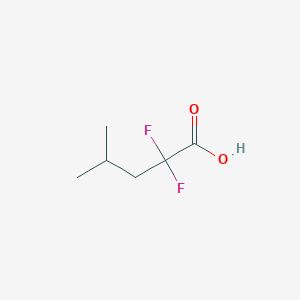
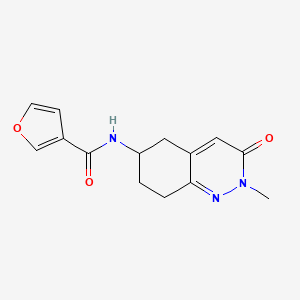
![4-butoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2585916.png)
